molecular formula C9H7NO3S B3019920 2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one CAS No. 749920-38-5

2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Cat. No.: B3019920
CAS No.: 749920-38-5
M. Wt: 209.22
InChI Key: XALRCXXRWJXPSZ-UHFFFAOYSA-N
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Description

2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a heterocyclic compound that features both furan and thiazolidinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .

Mechanism of Action

Target of Action

Furan derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Furan derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with furan derivatives , it is likely that this compound affects multiple biochemical pathways.

Pharmacokinetics

The compound is a powder at room temperature , suggesting that it could be formulated for oral administration. The compound’s bioavailability would be influenced by factors such as its solubility, stability, and permeability.

Result of Action

Given the wide range of biological activities associated with furan derivatives , it is likely that this compound exerts diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the reaction of furan derivatives with thiazolidinone precursors. One common method includes the condensation of furan-2-carbaldehyde with thiazolidin-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form hydroxyl derivatives.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one is unique due to its combined furan and thiazolidinone moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry, offering potential advantages over simpler furan or thiazolidinone derivatives .

Properties

IUPAC Name

(2Z)-2-[2-(furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-6(7-2-1-3-13-7)4-9-10-8(12)5-14-9/h1-4H,5H2,(H,10,12)/b9-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALRCXXRWJXPSZ-WTKPLQERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=CC(=O)C2=CC=CO2)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=C/C(=O)C2=CC=CO2)/S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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